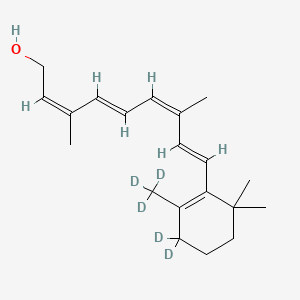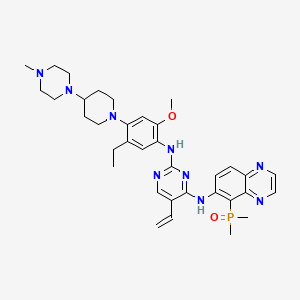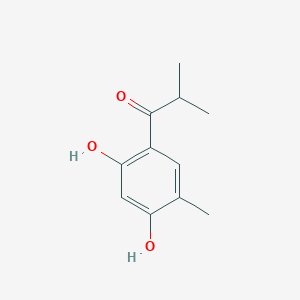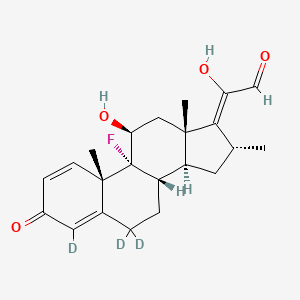
4-Nitrobenzaldehyde-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrobenzaldehyde-d5: is a deuterated form of 4-Nitrobenzaldehyde, an organic aromatic compound containing a nitro group para-substituted to an aldehyde group. This compound is often used in various chemical reactions and research applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Nitrobenzaldehyde can be synthesized through the nitration of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically involves the following steps:
- Benzaldehyde is dissolved in glacial acetic acid.
- A mixture of concentrated nitric acid and sulfuric acid is slowly added to the solution while maintaining the temperature below 10°C.
- The reaction mixture is then stirred at room temperature for several hours.
- The resulting product is poured into ice water, and the precipitate is collected by filtration and recrystallized from ethanol to obtain pure 4-Nitrobenzaldehyde .
Industrial Production Methods: Industrial production of 4-Nitrobenzaldehyde often involves the oxidation of 4-nitrotoluene using chromium(VI) oxide in acetic anhydride. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-nitrobenzoic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 4-nitrobenzyl alcohol or 4-aminobenzaldehyde using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: It can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in ethanol or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: 4-Nitrobenzoic acid.
Reduction: 4-Nitrobenzyl alcohol, 4-Aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Nitrobenzaldehyde is used as a reagent in organic synthesis, particularly in the preparation of homoallylic alcohols and tripeptide organocatalysts .
Biology: It is used in biochemical studies to investigate enzyme-catalyzed reactions and as a substrate in various assays .
Medicine: 4-Nitrobenzaldehyde derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties .
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 4-Nitrobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The nitro group, being an electron-withdrawing group, makes the aldehyde carbon more electrophilic, facilitating nucleophilic addition reactions. In reduction reactions, the nitro group can be reduced to an amino group, altering the compound’s reactivity and properties .
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: Lacks the nitro group, making it less reactive towards nucleophiles.
4-Nitrobenzoic Acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
4-Nitrotoluene: Contains a methyl group instead of an aldehyde group, used in different industrial applications.
Uniqueness: 4-Nitrobenzaldehyde’s unique combination of a nitro group and an aldehyde group makes it highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C7H5NO3 |
|---|---|
Molekulargewicht |
156.15 g/mol |
IUPAC-Name |
deuterio-(2,3,5,6-tetradeuterio-4-nitrophenyl)methanone |
InChI |
InChI=1S/C7H5NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
BXRFQSNOROATLV-RALIUCGRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)[2H])[2H])[2H])[N+](=O)[O-])[2H] |
Kanonische SMILES |
C1=CC(=CC=C1C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


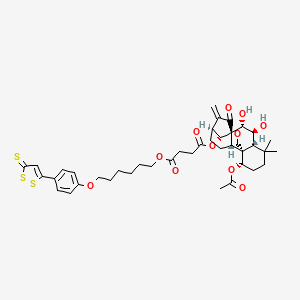
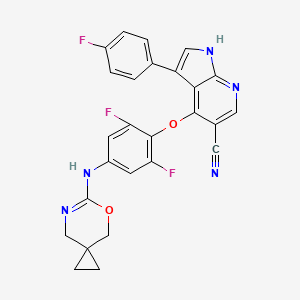
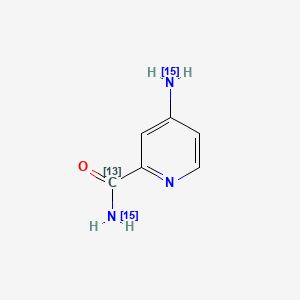
![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3](/img/structure/B15143805.png)
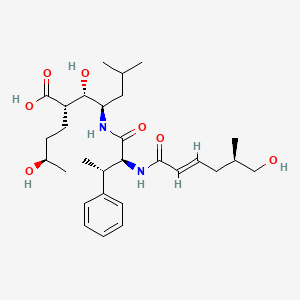

![N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B15143826.png)
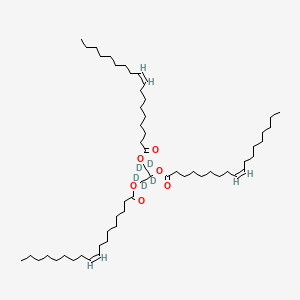
![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
